Rnr inhibitor COH29
Overview
Description
COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase (RNR), with potential antineoplastic activity . It is a potent inhibitor of both the α and β subunits of RNR with IC50s of 16 μM .
Synthesis Analysis
COH29 was identified by virtual screening of the National Cancer Institute (NCI) diverse small-molecule database . The development of COH29 involved structure- and mechanism-based approaches . It was found that COH29 could overcome the known drawbacks of the existing RNR inhibitors .
Molecular Structure Analysis
COH29 binds to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This blocks the interaction between the hRRM1 and hRRM2 subunits and interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .
Chemical Reactions Analysis
The binding of COH29 to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail blocks the interaction between the hRRM1 and hRRM2 subunits . This interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .
Physical And Chemical Properties Analysis
The molecular weight of COH29 is 420.44 and its molecular formula is C22H16N2O5S .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology, specifically the treatment of Adrenocortical Carcinoma (ACC) .
Summary of the Application
COH29, a dual RNR-inhibitor, has been used in combination with gemcitabine (G) and cisplatin © to modulate the expression of genes coding for the RNR subunits, RNR protein abundance, RNR activity, and overall cell viability in preclinical models for ACC .
Results or Outcomes
The combination of gemcitabine, cisplatin, and COH29 was able to strongly modulate the expression of genes coding for the RNR subunits, RNR protein abundance, RNR activity, and overall cell viability in preclinical models for ACC .
Application in Overcoming Drug Resistance in Cancer Cells
Specific Scientific Field
This application is also in the field of Oncology, specifically in overcoming drug resistance in cancer cells .
Summary of the Application
COH29 has been developed as a novel class of RNR inhibitors that can overcome hydroxyurea and gemcitabine resistance in cancer cells .
Results or Outcomes
COH29 effectively inhibited proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia, but exerted little effect on normal fibroblasts or endothelial cells .
Application in Atypical Teratoid Rhabdoid Tumor Treatment
Specific Scientific Field
This application falls under the field of Oncology, specifically the treatment of Atypical Teratoid Rhabdoid Tumors (ATRT) .
Summary of the Application
COH29 has been used to suppress DNA damage response and activate apoptosis in ATRT .
Methods of Application
The expression of RRM2 was evaluated by molecular profiling analysis and was confirmed by IHC in both ATRT patients and PDX tissues . In vitro experiments showed that treatment with COH29 resulted in a significant decrease in ATRT colony formation, cell proliferation, and migration .
Results or Outcomes
COH29 treatment led to genomic instability, suppressed homologous recombinant DNA damage repair, and subsequently induced ATRT cell death through apoptosis . The promising effect of COH29 on ATRT suggests its potential suitability for clinical trials as a novel therapeutic approach for ATRT .
Application in DNA Repair Pathway Inhibition
Specific Scientific Field
This application is in the field of Molecular Biology, specifically in the inhibition of DNA repair pathways .
Summary of the Application
COH29 has been found to reduce the expression of DNA repair pathway genes .
Results or Outcomes
Microarray gene expression profiling showed that COH29 reduces the expression of DNA repair pathway genes .
Application in Inhibiting Cancer Cell Growth
Specific Scientific Field
This application falls under the field of Oncology, specifically in inhibiting cancer cell growth .
Summary of the Application
COH29 has been developed as a novel class of RNR inhibitors that can inhibit cancer cell growth and overcome drug resistance .
Results or Outcomes
COH29 effectively inhibited proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia, but exerted little effect on normal fibroblasts or endothelial cells . In mouse xenograft models of human cancer, COH29 treatment reduced tumor growth compared with vehicle .
Application in Blocking RNR Holoenzyme Formation
Specific Scientific Field
This application is in the field of Molecular Biology, specifically in blocking RNR holoenzyme formation .
Summary of the Application
COH29 has been found to block the interaction between the hRRM1 and hRRM2 subunits and interfere with the assembly of the active hRRM1/hRRM2 complex of RNR .
Results or Outcomes
The binding of COH29 to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail blocks the interaction between the hRRM1 and hRRM2 subunits and interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .
Safety And Hazards
COH29 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In a phase I trial, the side effects and best dose of COH29 were studied in treating patients with solid tumors that are refractory to standard therapy or for which no standard therapy exists .
Future Directions
COH29 could overcome the known drawbacks of the existing RNR inhibitors and is a potentially attractive antineoplastic agent . It has broad potential for improved treatment of human cancer . A relevant study on prostate cancer revealed that COH29 inhibited oncogenic activity in vitro and could be a potential therapeutic option for this type of cancer .
properties
IUPAC Name |
N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGDLPSXAGQFSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rnr inhibitor COH29 | |
CAS RN |
1190932-38-7 | |
Record name | COH-29 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COH-29 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.